An In-depth Technical Guide to the Chemical and Physical Properties of Chlorimuron-ethyl
An In-depth Technical Guide to the Chemical and Physical Properties of Chlorimuron-ethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family. It is widely utilized for the pre- and post-emergence control of broadleaf weeds in various crops, notably soybeans and peanuts. Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of the chemical and physical properties of Chlorimuron-ethyl, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Chemical and Physical Properties
The chemical and physical properties of Chlorimuron-ethyl are summarized in the tables below, providing a consolidated reference for its key characteristics.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate |
| CAS Number | 90982-32-4 |
| Molecular Formula | C₁₅H₁₅ClN₄O₆S |
| Molecular Weight | 414.8 g/mol |
| Chemical Family | Sulfonylurea |
Table 2: Physical and Chemical Properties
| Property | Value | Conditions |
| Appearance | Colorless crystals or a white to off-white solid.[1] | Ambient temperature |
| Melting Point | 181 °C | |
| Water Solubility | 11 mg/L | pH 5 |
| 450 mg/L | pH 6.5 | |
| 1200 mg/L | pH 7 | |
| Solubility in Organic Solvents ( g/100 mL at 25 °C) | Acetone: 7.05 | |
| Acetonitrile: 3.10 | ||
| Benzene: 0.815 | ||
| Methylene chloride: 15.3 | ||
| Ethyl acetate: 2.36 | ||
| Ethanol: 0.392 | ||
| n-Hexane: 0.006 | ||
| Methanol: 0.740 | ||
| Xylenes: 0.283 | ||
| Vapor Pressure | 4.9 x 10⁻⁷ mPa | 20 °C |
| pKa | 4.2 | |
| Octanol-Water Partition Coefficient (log Kow) | 2.7 |
Herbicidal Mechanism of Action
Chlorimuron-ethyl's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] By blocking ALS, Chlorimuron-ethyl halts the production of these amino acids, which are vital for protein synthesis and cell division. This leads to the cessation of plant growth, followed by chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of susceptible plants.[2]
Caption: Mechanism of action of Chlorimuron-ethyl.
Experimental Protocols
The following sections detail the standardized methodologies for determining the key physical and chemical properties of Chlorimuron-ethyl, based on OECD guidelines.
Melting Point Determination (OECD 102)
This method describes the determination of the melting point of a substance.
Apparatus:
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Capillary tube apparatus with a heating block and a temperature measurement device.
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Glass capillary tubes, sealed at one end.
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Thermometer or other temperature sensing device.
Procedure:
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Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube.
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Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.
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Observation: The temperature at which the substance is observed to melt is recorded. The melting range, from the initial to the final melting point, is often reported.
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Calibration: The apparatus is calibrated using reference substances with known melting points.
Water Solubility Determination (OECD 105 - Flask Method)
This method is suitable for substances with a solubility greater than 10⁻² g/L.
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
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Analytical balance.
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Centrifuge (optional).
-
Analytical instrumentation for concentration determination (e.g., HPLC, GC).
Procedure:
-
Equilibration: An excess amount of the test substance is added to a known volume of water in a flask.
-
Agitation: The flask is agitated in a constant temperature bath until equilibrium is reached. The time required for equilibration should be determined in a preliminary test.
-
Phase Separation: The saturated solution is separated from the undissolved substance, typically by centrifugation or filtration.
-
Concentration Analysis: The concentration of the substance in the aqueous phase is determined using a suitable analytical method.
-
Calculation: The water solubility is expressed as the mass of the substance per volume of the solution (e.g., in mg/L).
Vapor Pressure Determination (OECD 104)
This guideline describes several methods for determining the vapor pressure of a substance. The static method is a common approach.
Apparatus:
-
A system for introducing the sample into a vacuum.
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A pressure measuring device (manometer).
-
A constant temperature bath.
Procedure:
-
Sample Introduction: A sample of the substance is introduced into a degassed container.
-
Equilibration: The container is placed in a constant temperature bath, and the system is allowed to reach equilibrium.
-
Pressure Measurement: The vapor pressure of the substance at that temperature is measured using the manometer.
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Temperature Variation: The measurement is repeated at different temperatures to establish the vapor pressure curve.
Dissociation Constant (pKa) Determination (OECD 112)
This guideline describes methods for determining the dissociation constant of a substance in water. The titration method is a common approach for acidic or basic substances.
Apparatus:
-
pH meter with a glass electrode.
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Burette.
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Constant temperature vessel.
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Magnetic stirrer.
Procedure:
-
Solution Preparation: A known concentration of the test substance is dissolved in water.
-
Titration: The solution is titrated with a standard solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Octanol-Water Partition Coefficient (Kow) Determination
Two primary methods are used for determining the octanol-water partition coefficient.
1. Shake Flask Method (OECD 107)
This method is suitable for substances with a log Kow in the range of -2 to 4.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrumentation for concentration determination.
Procedure:
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of the test substance is dissolved in either water or n-octanol, and the two phases are placed in a separatory funnel.
-
Equilibration: The funnel is shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated, typically by centrifugation.
-
Concentration Analysis: The concentration of the substance in each phase is determined.
-
Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
2. HPLC Method (OECD 117)
This method is suitable for substances with a log Kow in the range of 0 to 6.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
A reverse-phase HPLC column.
-
Reference substances with known log Kow values.
Procedure:
-
Calibration: A calibration curve is generated by injecting a series of reference substances with known log Kow values and recording their retention times.
-
Sample Analysis: The test substance is injected into the HPLC system, and its retention time is determined.
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Calculation: The log Kow of the test substance is determined by interpolating its retention time on the calibration curve.
Caption: Experimental workflow for HPLC analysis.
